3-Chloro-2-ethyl-6-fluoro-benzaldehyde
Description
3-Chloro-2-ethyl-6-fluoro-benzaldehyde (molecular formula: C₉H₈ClFO) is a substituted benzaldehyde derivative featuring a chloro group at position 3, an ethyl group at position 2, and a fluoro group at position 6 on the aromatic ring. The aldehyde functional group (-CHO) at position 1 renders it reactive in nucleophilic addition and condensation reactions. While direct data on this compound is absent in the provided evidence, its structural analogs suggest key properties:
- Electronic effects: The chloro and fluoro substituents are electron-withdrawing, polarizing the aromatic ring and enhancing the electrophilicity of the aldehyde group.
- Lipophilicity: The ethyl group increases hydrophobicity compared to methyl-substituted analogs, which may influence solubility and biological membrane permeability .
Properties
Molecular Formula |
C9H8ClFO |
|---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
3-chloro-2-ethyl-6-fluorobenzaldehyde |
InChI |
InChI=1S/C9H8ClFO/c1-2-6-7(5-12)9(11)4-3-8(6)10/h3-5H,2H2,1H3 |
InChI Key |
GBIYCNMUAVGURX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1C=O)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Chloro-2-ethyl-6-fluoro-benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, reactivity, and applications.
3-Chlorobenzaldehyde (CAS 587-04-2)
- Structure : Single chloro substituent at position 3.
- Comparison: Lacks the ethyl and fluoro groups, making it less sterically hindered and less lipophilic. Safety protocols (e.g., immediate skin washing) align with general aldehyde handling .
3-Chloro-2-fluorobenzaldehyde (CAS 85070-48-0)
- Structure : Chloro (position 3) and fluoro (position 2).
- Properties : Marketed by TCI Chemicals at high purity; pricing varies by quantity (e.g., 5g: ¥7,300; 25g: ¥14,500) .
- Comparison :
- Fluoro substituent at position 2 vs. ethyl in the target compound. Fluorine’s strong electron-withdrawing effect increases aldehyde reactivity.
- Absence of ethyl group reduces steric bulk, favoring reactions like nucleophilic aromatic substitution.
- Applications in pharmaceuticals and agrochemicals due to dual halogenation .
2-Chloro-6-fluorobenzaldehyde
- Structure : Chloro (position 2) and fluoro (position 6).
- Applications : Intermediate in flucloxacillin sodium synthesis; raw materials include 2-chloro-6-fluorotoluene .
- Comparison :
- Substituent positions differ (2-chloro vs. 3-chloro in the target compound), altering electronic distribution.
- Ethyl group in the target compound may enhance binding to hydrophobic enzyme pockets in drug design.
Ethyl 2-chloro-6-fluoro-3-methylbenzoate (CAS 1379295-48-3)
- Structure : Methyl (position 3), chloro (position 2), fluoro (position 6), and ethyl ester.
- Properties : Molecular formula C₁₀H₁₀ClFO₂; used in organic synthesis .
- Comparison :
- Ester group (-COOEt) vs. aldehyde (-CHO) reduces electrophilicity but improves stability.
- Methyl vs. ethyl at position 3: Smaller substituent reduces steric hindrance, favoring esterification/transesterification.
3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide (CAS 186517-42-0)
- Structure : Chloro (position 3), fluoro (position 2), and trifluoromethyl (position 6).
- Comparison :
- Trifluoromethyl group (-CF₃) enhances electron-withdrawing effects and metabolic stability.
- Amide group (-CONH₂) vs. aldehyde: Alters solubility and hydrogen-bonding capacity, impacting pharmacological applications.
Data Table: Key Structural and Functional Comparisons
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